molecular formula C20H27NO4 B11068964 Benzamide, N-adamantan-2-yl-3,4,5-trimethoxy-

Benzamide, N-adamantan-2-yl-3,4,5-trimethoxy-

Cat. No.: B11068964
M. Wt: 345.4 g/mol
InChI Key: XEIIGUWVHKMGAN-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-2-YL)-3,4,5-TRIMETHOXYBENZAMIDE is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The compound N-(ADAMANTAN-2-YL)-3,4,5-TRIMETHOXYBENZAMIDE is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-2-YL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves the reaction of adamantane derivatives with trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions generally include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-2-YL)-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydride in dimethylformamide (DMF)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted benzamides

Scientific Research Applications

N-(ADAMANTAN-2-YL)-3,4,5-TRIMETHOXYBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-2-YL)-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, allowing the compound to effectively bind to its targets. The trimethoxybenzamide portion of the molecule can interact with various enzymes and receptors, modulating their activity. This compound has been shown to affect ion channels and neurotransmitter receptors, contributing to its potential pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane structure.

    Rimantadine: Another antiviral drug with structural similarities to amantadine.

    Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane core.

Uniqueness

N-(ADAMANTAN-2-YL)-3,4,5-TRIMETHOXYBENZAMIDE is unique due to the presence of the trimethoxybenzamide group, which imparts distinct chemical and pharmacological properties

Properties

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2-adamantyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H27NO4/c1-23-16-9-15(10-17(24-2)19(16)25-3)20(22)21-18-13-5-11-4-12(7-13)8-14(18)6-11/h9-14,18H,4-8H2,1-3H3,(H,21,22)

InChI Key

XEIIGUWVHKMGAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2C3CC4CC(C3)CC2C4

Origin of Product

United States

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